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molecular formula C21H20IN5O B8272798 2-Ethyl-5-iodo-9-methyl-13-[2-(pyridin-4-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one

2-Ethyl-5-iodo-9-methyl-13-[2-(pyridin-4-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one

Cat. No. B8272798
M. Wt: 485.3 g/mol
InChI Key: KZBYGJHGWIMULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705499

Procedure details

To a solution of 5,11-dihydro-11-ethyl-8-[2-(4-pyridyl)ethyl]-2-trimethylstannyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (47 mg, 0.09 mmol) in chloroform was added a solution of iodine in chloroform (0.1M, 4 mL, 0.4 mmol). After 24 hours, the reaction mixture was washed with saturated aqueous KF, 5% NaHSO3, and saturated aq. sodium chloride. Purification by flash chromatography (elution with methanol-dichloromethane) and recrystallization (ethyl acetate-hexanes) afforded 15 mg (21%) of the title compound, m.p. 174° C.
Name
5,11-dihydro-11-ethyl-8-[2-(4-pyridyl)ethyl]-2-trimethylstannyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:9]2[N:10]=[CH:11][C:12]([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=3)=[CH:13][C:8]=2[C:7](=[O:22])[N:6]([CH3:23])[C:5]2[CH:24]=[CH:25][C:26]([Sn](C)(C)C)=[N:27][C:4]1=2)[CH3:2].[I:32]I>C(Cl)(Cl)Cl>[CH2:1]([N:3]1[C:9]2[N:10]=[CH:11][C:12]([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=3)=[CH:13][C:8]=2[C:7](=[O:22])[N:6]([CH3:23])[C:5]2[CH:24]=[CH:25][C:26]([I:32])=[N:27][C:4]1=2)[CH3:2]

Inputs

Step One
Name
5,11-dihydro-11-ethyl-8-[2-(4-pyridyl)ethyl]-2-trimethylstannyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
47 mg
Type
reactant
Smiles
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)CCC3=CC=NC=C3)=O)C)C=CC(=N2)[Sn](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with saturated aqueous KF, 5% NaHSO3, and saturated aq. sodium chloride
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash chromatography (elution with methanol-dichloromethane) and recrystallization (ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)CCC3=CC=NC=C3)=O)C)C=CC(=N2)I
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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